molecular formula C8H7BrF2 B3092030 2-(Difluoromethyl)benzyl bromide CAS No. 1222556-61-7

2-(Difluoromethyl)benzyl bromide

Cat. No. B3092030
CAS RN: 1222556-61-7
M. Wt: 221.04 g/mol
InChI Key: FWLGQGRZCBWBJT-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)benzyl bromide is a chemical compound with the molecular formula C8H7BrF2 . It is a liquid substance that is stored at temperatures between 2-8°C . The IUPAC name for this compound is 1-(bromomethyl)-2-(difluoromethyl)benzene .


Molecular Structure Analysis

The molecular weight of 2-(Difluoromethyl)benzyl bromide is 221.04 . The InChI code for this compound is 1S/C8H7BrF2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,8H,5H2 .


Physical And Chemical Properties Analysis

2-(Difluoromethyl)benzyl bromide is a liquid at room temperature . It has a molecular weight of 221.04 , a refractive index of n20/D 1.449 (lit.) , a boiling point of 176 °C (lit.) , and a density of 1.674 g/mL at 25 °C (lit.) .

Scientific Research Applications

Direct gem-Difluoromethylenation

Efficient direct gem-difluoromethylenation of an sp3-hybridized carbon center in benzyl bromides has been achieved using benzo-1,3-azolic (oxa-, thia- or aza-) difluoromethyl bromides. This process forms a CH2-CF2 linkage through radical/radical C-C cross-coupling via two separate single electron transfer processes under the promotion of different copper sources (Jiang et al., 2015).

Electrochemical Reduction of Benzylic Bromides

Benzyl bromide 1 and 4-nitrobenzyl bromide 2 have been reduced at solid electrodes in specific solvents containing tetraalkylammonium salts. This process, especially with palladium electrodes, favors the one-electron scission of the C-Br bond, leading to benzyl radical formation which can couple or add onto the cathodic material (Jouikov & Simonet, 2010).

Carbene-Catalyzed Reductive Coupling

Benzyl bromides can be activated via a single-electron-transfer process for radical reactions, such as α-carbon benzylation of ketones and aldehydes via photoredox catalysis. This process generates (nitro)benzyl radicals via N-heterocyclic carbene catalysis under reductive conditions, eventually yielding tertiary alcohol products (Li et al., 2016).

Benzylic Brominations with N-Bromosuccinimide

Benzylic brominations have been performed using N-bromosuccinimide in (trifluoromethyl)benzene with photochemical activation, providing a cleaner, faster, and high-yielding reaction compared to conventional methods (Suarez et al., 2009).

Glycosidation of Thioglycosides

β-Bromide of the superdisarmed series can be directly obtained from thioglycoside precursors. Glycosidation of this bromide exclusively forms α-glycosides, although yields may be low due to competing anomerization into unreactive α-bromide (Kaeothip et al., 2012).

Safety and Hazards

This compound is classified as dangerous, as it can cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, washing thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .

Future Directions

While specific future directions for the use of 2-(Difluoromethyl)benzyl bromide are not mentioned in the sources I found, it’s clear that this compound is a valuable tool in chemical synthesis . As such, it may find new applications in the synthesis of other complex organic compounds.

properties

IUPAC Name

1-(bromomethyl)-2-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLGQGRZCBWBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272302
Record name 1-(Bromomethyl)-2-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)benzyl bromide

CAS RN

1222556-61-7
Record name 1-(Bromomethyl)-2-(difluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222556-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2-(difluoromethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To a solution of 1-(difluoromethyl)-2-methylbenzene (2.90 g, 20.4 mmol) in carbon tetrachloride (50 mL) was added N-bromosuccinimide (3.63 g, 20.4 mmol) and 2,2′-azobis(2-methylpropionitrile) (0.167 g, 1.02 mmol). The mixture was heated at reflux for 16 h. Further 2,2′-azobis(2-methylpropionitrile) (0.167 g, 1.02 mmol) was added, the mixture was heated at reflux for 4 h, allowed to cool to ambient temperature, diluted with dichloromethane (175 mL) and washed with water (2×175 mL) and saturated sodium bicarbonate (150 mL). The organic phase was dried over sodium sulfate, filtered, and concentrated in vacuo. The resultant residue was purified by column chromatography and eluted with a 0% to 10% gradient of ethyl acetate in dichloromethane to afford 1-(bromomethyl)-2-(difluoromethyl)benzene as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 7.58-7.56 (m, 1H), 7.43-7.37 (m, 3H), 6.95 (t, JH-F=55.2 Hz, 1H), 4.59 (s, 2H).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
0.167 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.167 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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